trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal
Description
trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal (CAS: 350818-64-3) is a deuterium-labeled derivative of 4-hydroxy-2-nonenal (HNE), a cytotoxic aldehyde generated during lipid peroxidation. Its molecular formula is C₁₁H₁₁D₁₁O₃, with a molecular weight of 213.36 g/mol . The compound features 11 deuterium atoms at positions 5–9, enhancing its utility as a stable internal standard in mass spectrometry for quantifying HNE in biological samples . Key physical properties include a density of 0.9±0.1 g/cm³ and a boiling point of 278.7±40.0 °C . It is commercially available as a high-purity standard (98 atom % D) for analytical applications, such as environmental and food safety testing .
Properties
Molecular Formula |
C11H22O3 |
|---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
(E)-5,5,6,6,7,7,8,8,9,9,9-undecadeuterio-1,1-dimethoxynon-2-en-4-ol |
InChI |
InChI=1S/C11H22O3/c1-4-5-6-7-10(12)8-9-11(13-2)14-3/h8-12H,4-7H2,1-3H3/b9-8+/i1D3,4D2,5D2,6D2,7D2 |
InChI Key |
ATGIHMSJAARJTF-CYOPEKLRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(/C=C/C(OC)OC)O |
Canonical SMILES |
CCCCCC(C=CC(OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Partial Hydrolysis of Fumaraldehyde Bis(dimethyl acetal)
- The bis(dimethyl acetal) is subjected to controlled acid hydrolysis using an acidic ion-exchange resin such as Amberlyst-15 in its acid form.
- The reaction is typically carried out in diethyl ether at room temperature under stirring for about 60 minutes.
- The reaction mixture is filtered through a bed of anhydrous sodium carbonate and sodium sulfate (1:1 w/w) to neutralize and remove residual acid, preventing over-hydrolysis.
- This step yields fumaraldehyde mono(dimethyl acetal) with yields between 55–65%.
Grignard Reaction with Deuterium-Labeled Pentylmagnesium Bromide
- The fumaraldehyde mono(dimethyl acetal) solution is reacted with pentylmagnesium bromide prepared with deuterium atoms at specific positions.
- The Grignard reagent is used as a 2 M solution in diethyl ether.
- The reaction proceeds under an inert atmosphere at controlled temperatures to avoid side reactions.
- The product formed is This compound (HNE-DMA-D11).
Purification
- Purification is critical to maintain the integrity of the acetal and prevent hydrolysis to free aldehyde.
- Traditional silica gel chromatography often causes partial hydrolysis; hence, Florisil® column chromatography is preferred.
- Elution with 20% ethyl acetate in petroleum ether (boiling range 50–70°C) provides better recovery.
- Typical yields for this step range from 30–45%.
Optional Hydrolysis to Free Aldehyde
- When free trans-4-Hydroxy-2-nonenal-D11 is required, mild acid hydrolysis is performed.
- Hydrolysis is carried out with 1 mM hydrochloric acid or 0.05% trifluoroacetic acid in aqueous acetonitrile (50%) at room temperature for 30 minutes.
- The free aldehyde is then purified by reverse-phase high-performance liquid chromatography (HPLC).
Oxidation and Isotopic Labeling Enhancements
- For further derivatization or isotopic labeling, the dimethyl acetal can be oxidized to the corresponding 4-keto derivative.
- Oxidizing agents such as pyridinium chlorochromate buffered with sodium acetate or polymer-supported chromic acid are used.
- Subsequent reduction with sodium borotritide (NaB^3H_4) introduces tritium labeling if required.
- These steps are essential for preparing radiolabeled analogs for metabolic studies.
Summary of Preparation Method in Tabular Form
| Step No. | Process Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Partial hydrolysis of fumaraldehyde bis(dimethyl acetal) | Amberlyst-15 (acid form), diethyl ether, room temp, 60 min | 55–65 | Controlled to avoid over-hydrolysis |
| 2 | Grignard reaction with pentylmagnesium bromide (D11) | 2 M solution in diethyl ether, inert atmosphere | 30–45 | Use Florisil® for purification |
| 3 | Purification | Florisil® chromatography, 20% ethyl acetate/petroleum ether | - | Avoid silica gel to prevent hydrolysis |
| 4 | Optional hydrolysis to free aldehyde | 1 mM HCl or 0.05% TFA in 50% acetonitrile, 30 min | - | Purify by reverse-phase HPLC |
| 5 | Oxidation to 4-keto derivative (optional) | Pyridinium chlorochromate or polymer-supported chromic acid | - | For radiolabeling or further derivatization |
| 6 | Reduction with sodium borotritide (optional) | NaB^3H_4, room temp | - | For tritium labeling |
Representative Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and labeling pattern.
- High-performance liquid chromatography (HPLC) with reverse-phase columns is used for purity assessment and isolation.
- Mass spectrometry (MS) , including electrospray ionization (ESI) and gas chromatography–chemical ionization mass spectrometry (GC-CI/MS), verifies molecular weight and isotopic incorporation.
- UV absorbance at 224 nm with molar absorptivity $$ \varepsilon_{224} = 13,750 \, M^{-1}cm^{-1} $$ is used for concentration determination of free aldehyde.
Literature and Source Validation
The described preparation methods are corroborated by multiple peer-reviewed studies and reviews:
- De Montarby et al. first described the synthesis of 4-hydroxy-2-nonenal dimethyl acetal from fumaraldehyde bis(dimethyl acetal), with subsequent improvements by others focusing on yield and purity enhancements.
- The Grignard reaction with pentylmagnesium bromide, including its deuterium-labeled variant, was detailed by Petersen et al., with emphasis on partial hydrolysis and purification techniques.
- Oxidation and radiolabeling methods using pyridinium chlorochromate and sodium borotritide have been documented for producing isotopically labeled derivatives for metabolic studies.
- Analytical procedures involving HPLC, NMR, and MS are standardized in the literature for confirming the identity and purity of both dimethyl acetal and free aldehyde forms.
Chemical Reactions Analysis
Trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal undergoes various chemical reactions:
Oxidation: This compound can be further oxidized to form epoxide derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: It can undergo substitution reactions, particularly with nucleophiles like amines and thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia and thiols . Major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
Scientific Research Applications
Biological Significance
Trans-4-Hydroxy-2-nonenal and its derivatives are implicated in various biological processes due to their electrophilic nature. They can form adducts with proteins and nucleic acids, leading to potential cellular dysfunction.
Oxidative Stress Studies
Trans-4-Hydroxy-2-nonenal is extensively used to study oxidative stress mechanisms in cells. Its role as a signaling molecule in oxidative stress responses has been documented in several studies:
- Mechanism of Action : It acts as an electrophile that modifies proteins and DNA through Michael addition reactions .
- Case Study : Research has shown that exposure to trans-4-HNE can lead to increased levels of DNA adducts in liver tissues of rats subjected to oxidative stress .
Cancer Research
The compound's ability to form adducts with DNA has made it a focal point in cancer research:
- Genotoxicity : Studies demonstrate that trans-4-HNE can induce mutations by forming cyclic adducts with deoxyguanosine .
- Implications for Tumorigenesis : The accumulation of such adducts is linked to the development of various cancers due to their potential to disrupt normal cellular functions .
Neurodegenerative Disease Research
Research indicates that trans-4-HNE is involved in neurodegenerative diseases:
- Pathophysiological Role : It contributes to neuronal cell death through mechanisms involving endoplasmic reticulum stress and mitochondrial dysfunction .
- Case Study : In models of Alzheimer’s disease, elevated levels of trans-4-HNE have been correlated with increased oxidative damage and neuroinflammation .
Cardiovascular Research
The effects of trans-4-HNE on cardiac tissues are significant:
- Protective Mechanisms : Studies suggest that aldehyde dehydrogenase enzymes metabolize trans-4-HNE, providing protective effects against ischemic damage in cardiac tissues .
- Case Study : Animal models have shown that enhancing the metabolism of trans-4-HNE can mitigate damage during cardiac ischemia events .
Summary Table of Applications
Mechanism of Action
The mechanism of action of trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal involves its interaction with cellular macromolecules:
Michael Addition: It forms adducts with proteins via Michael addition, targeting cysteine, histidine, and lysine residues.
Schiff Base Formation: It can also form Schiff bases with arginine and lysine residues.
DNA Adduct Formation: It interacts with DNA to form exocyclic guanine adducts, which can lead to mutations.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Introduction
trans-4-Hydroxy-2-nonenal (HNE) is a significant product of lipid peroxidation and is known for its biological activity and cytotoxic effects. The compound trans-4-Hydroxy-2-nonenal-5,5,6,6,7,7,8,8,9,9,9-D11 dimethyl acetal is a deuterated derivative of HNE that retains the biological properties of its parent compound while providing unique advantages in research due to its isotopic labeling. This article explores the biological activity of this compound based on diverse scientific sources.
- Chemical Name: this compound
- CAS Number: 350818-64-3
- Molecular Formula: CHDO
- Molecular Weight: 213.36 g/mol
Lipid Peroxidation and Reactive Species
HNE is primarily formed through the oxidative degradation of polyunsaturated fatty acids (PUFAs) during lipid peroxidation. This process generates various reactive aldehydes that can interact with cellular components:
- Cytotoxicity : HNE exhibits cytotoxic effects by disrupting cellular functions and inducing apoptosis. It can impair ion homeostasis by affecting calcium () levels and inhibiting Na/K ATPase activity .
- Protein Modification : HNE reacts with proteins to form adducts that can alter protein function and structure. The presence of both olefinic bonds and a carbonyl group allows HNE to react with thiol groups in proteins .
- DNA Interaction : HNE can form DNA adducts such as 4-HNE-dG adducts, which are mutagenic and can lead to G:C to T:A mutations .
Detoxification Mechanisms
Cells possess several mechanisms to detoxify HNE:
- Glutathione S-transferases (GSTs) : These enzymes conjugate glutathione to HNE to form less toxic compounds that can be excreted .
- Carnosine : This dipeptide can also quench HNE through Michael addition reactions .
Neurodegenerative Diseases
Excessive production of HNE has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Neuronal Damage : HNE disrupts glucose transport in neurons and alters glutamate transport in synaptosomes .
- Inflammatory Response : HNE can activate inflammatory pathways by modulating the activity of transcription factors like NF-κB .
Case Studies
- Oxidative Stress in Neurons : A study demonstrated that elevated levels of HNE led to significant neuronal death due to its ability to disrupt ion homeostasis and activate apoptotic pathways .
- Cancer Research : In cancer cells exposed to oxidative stress, HNE was shown to inhibit DNA repair mechanisms through nucleotide excision repair pathways .
Table 1: Biological Effects of trans-4-Hydroxy-2-nonenal
Q & A
Basic: What synthetic methodologies are employed for the preparation of trans-4-Hydroxy-2-nonenal-D11 dimethyl acetal, and how is its structural integrity validated?
Answer:
The synthesis typically involves deuterium labeling at specific positions (e.g., C5–C9 and terminal methyl groups) to enable isotopic tracing in metabolic studies. Key steps include:
- Deuterium incorporation : Use of deuterated precursors (e.g., D11-labeled intermediates) under controlled anhydrous conditions to ensure isotopic purity ≥98% .
- Protection of reactive groups : The hydroxyl group is protected as a dimethyl acetal to stabilize the aldehyde during synthesis, often achieved via reaction with methanol and acidic catalysts .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the structure. For example, the absence of proton signals at deuterated positions in ¹H NMR and isotopic patterns in HRMS validate labeling efficiency .
Advanced: How can deuterium labeling in this compound be leveraged to resolve kinetic ambiguities in lipid peroxidation studies?
Answer:
Deuterated trans-4-Hydroxy-2-nonenal (HNE) derivatives enable precise tracking of reactive aldehyde metabolism in complex biological systems:
- Isotopomer analysis : Perfused rat heart models under ischemic conditions use [²H11]HNE to distinguish endogenous HNE production from exogenous sources. This approach clarifies competing metabolic pathways (e.g., β-oxidation vs. aldehyde dehydrogenase activity) .
- Quantitative LC-MS/MS : Deuterated internal standards improve accuracy in quantifying HNE-protein adducts by correcting for matrix effects and ionization variability .
- Limitations : Deuteration at specific positions (e.g., C5–C9) may alter reactivity compared to non-deuterated HNE, requiring validation via parallel control experiments .
Basic: What analytical challenges arise in detecting and quantifying this compound in biological matrices, and how are they mitigated?
Answer:
Key challenges include low endogenous concentrations, matrix interference, and instability of HNE derivatives:
- Sample stabilization : Immediate derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) prevents degradation during extraction .
- Chromatographic resolution : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) separates HNE derivatives from co-eluting lipids .
- Sensitivity enhancement : Use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode achieves detection limits <1 nM in plasma or tissue homogenates .
Advanced: How do isotopic effects influence the reactivity of deuterated HNE in mechanistic studies of oxidative stress?
Answer:
Deuterium kinetic isotope effects (KIE) can alter reaction rates:
- Adduct formation : Deuteration at C5–C9 reduces HNE’s electrophilicity, slowing Michael addition to cysteine residues in proteins. This necessitates correction factors when extrapolating results to non-deuterated HNE .
- Metabolic stability : Deuterated HNE exhibits prolonged half-life in vivo due to reduced enzymatic oxidation by aldehyde dehydrogenases, enabling longer observation windows in tracer studies .
- Validation : Comparative studies with non-deuterated HNE and computational modeling (e.g., DFT calculations) quantify KIE impacts on reaction pathways .
Basic: What role does this compound play in modeling lipid peroxidation-induced cytotoxicity?
Answer:
As a stable isotopologue of HNE, it serves as a biomarker and mechanistic probe:
- Cytotoxicity assays : Exposure of cell lines (e.g., HepG2 or cardiomyocytes) to deuterated HNE replicates oxidative stress conditions, enabling measurement of apoptosis (via caspase-3 activation) and DNA damage (γ-H2AX foci) .
- Pathway mapping : Isotopic labeling identifies HNE adducts with glutathione, histidine, and lysine residues, linking specific modifications to functional impairments in proteins like heat shock proteins or ion channels .
Advanced: What strategies optimize the synthesis of high-purity deuterated HNE dimethyl acetal for reproducible in vivo studies?
Answer:
Critical parameters include:
- Deuteration efficiency : Use of excess D₂O or deuterated solvents during precursor synthesis ensures ≥98% isotopic purity, verified via ¹H NMR absence of proton signals at labeled positions .
- Acetal stability : Optimizing reaction pH (4–5) and temperature (20–25°C) prevents premature hydrolysis during dimethyl acetal formation .
- Purification : Flash chromatography with silica gel and ethyl acetate/hexane gradients removes unreacted precursors, while lyophilization preserves compound integrity .
Basic: How does this compound facilitate the study of HNE’s role in neurodegenerative disease models?
Answer:
Deuterated HNE enables precise tracking in disease-relevant systems:
- Blood-brain barrier (BBB) permeability : Intravenous administration in rodent models, followed by LC-MS/MS analysis of brain homogenates, quantifies HNE uptake and distribution .
- Protein aggregation : Isotopic labeling identifies HNE-modified tau or α-synuclein in Alzheimer’s or Parkinson’s models, correlating adduct levels with cognitive decline .
Advanced: What computational tools are used to predict the metabolic fate of deuterated HNE in complex biological networks?
Answer:
- Kinetic modeling : Software like COPASI integrates enzyme kinetics (e.g., Km and Vmax for HNE dehydrogenases) to simulate adduct formation and clearance rates .
- Molecular docking : Predicts binding affinities of deuterated HNE to detoxifying enzymes (e.g., AKR1B10), guiding mutagenesis studies to validate catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
